(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid
Overview
Description
Bisubstrate Inhibitor 78 is a chemical compound known for its role as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in the methylation of nicotinamide, a form of vitamin B3.
Mechanism of Action
Target of Action
Bisubstrate Inhibitor 78 is primarily an inhibitor of nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Mode of Action
Bisubstrate inhibitors mimic the transition state complex associating a substrate and the SAM methyl group donor to a particular methyltransferase . Specifically, Bisubstrate Inhibitor 78 binds the NNMT active site in the binding pockets for the NNMT substrates S-adenosyl-L-methionine (SAM) and nicotinamide . This inhibitor contains both parts of the substrate and the methyl group donor .
Biochemical Pathways
The primary biochemical pathway affected by Bisubstrate Inhibitor 78 is the methylation of nicotinamide to form N-methylnicotinamide . This process is catalyzed by NNMT, which transfers a methyl group from the cofactor, S-adenosyl-L-methionine (SAM), onto its various substrates .
Pharmacokinetics
The structure of a bisubstrate inhibitor bound to nnmt provides valuable information for further optimization of improved bisubstrate-like nnmt inhibitors .
Result of Action
The inhibition of NNMT by Bisubstrate Inhibitor 78 can have a significant impact on cellular processes. The most active NNMT inhibitor identified demonstrated a dose-dependent inhibitory effect on the cell proliferation of the HSC-2 human oral cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisubstrate Inhibitor 78 involves multiple steps, starting with the preparation of the core structure, which includes a purine base and a naphthalene moiety. The synthetic route typically involves:
Formation of the Purine Base: This step involves the synthesis of a purine derivative, which is then functionalized to introduce amino and hydroxyl groups.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a series of substitution reactions, often involving halogenated intermediates.
Coupling Reactions: The final step involves coupling the purine base with the naphthalene moiety under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Bisubstrate Inhibitor 78 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bisubstrate Inhibitor 78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the purine base.
Substitution: The naphthalene moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated intermediates and nucleophiles like amines and thiols are commonly used.
Major Products
Scientific Research Applications
Bisubstrate Inhibitor 78 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of NNMT in cellular metabolism and its implications in diseases.
Medicine: Bisubstrate Inhibitor 78 is being explored for its potential in cancer therapy, particularly in targeting NNMT to inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
Sinefungin: Another NNMT inhibitor with a similar mechanism of action.
3-Deazaadenosine: Inhibits methyltransferases by mimicking the structure of S-adenosyl-L-methionine.
Ademetionine: A methyl donor that can also act as an inhibitor under certain conditions.
Uniqueness
Bisubstrate Inhibitor 78 is unique due to its high selectivity for NNMT over other methyltransferases, such as histone-lysine N-methyltransferase and protein arginine methyltransferase 1. This selectivity makes it a valuable tool for studying NNMT-specific pathways and their implications in diseases .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(naphthalen-2-ylmethyl)amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O5/c26-17(25(35)36)7-8-31(10-14-5-6-15-3-1-2-4-16(15)9-14)11-18-20(33)21(34)24(37-18)32-13-30-19-22(27)28-12-29-23(19)32/h1-6,9,12-13,17-18,20-21,24,33-34H,7-8,10-11,26H2,(H,35,36)(H2,27,28,29)/t17-,18+,20+,21+,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQGTLCZLBIAR-XCPBYIKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(CC[C@@H](C(=O)O)N)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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